molecular formula C9H20O B073689 Hexanol, trimethyl- CAS No. 1331-39-1

Hexanol, trimethyl-

Cat. No. B073689
CAS RN: 1331-39-1
M. Wt: 144.25 g/mol
InChI Key: PQSMEVPHTJECDZ-UHFFFAOYSA-N
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Description

3,5,5-Trimethyl-1-hexanol is a nine-carbon primary alcohol . It is a part of the mixture isononanol along with isononyl alcohol . It is commonly used as a fragrance ingredient in many toiletries and household cleaning products . It occurs naturally in Lycii fructus .


Molecular Structure Analysis

The molecular formula of 3,5,5-Trimethyl-1-hexanol is C9H20O . It has an average mass of 144.255 Da and a monoisotopic mass of 144.151413 Da .


Physical And Chemical Properties Analysis

3,5,5-Trimethyl-1-hexanol is a clear liquid with a herbaceous, plant-like odor . It has a density of 0.824 g/mL . It has a melting point of -70 °C and a boiling point of 194.0 °C . It is soluble in alcohol, acetone, ester, and has a solubility in water of 0.45 g/L .

Scientific Research Applications

  • Fragrance Material : 3,5,5-trimethyl-1-hexanol is used as a fragrance ingredient. It belongs to the branched chain saturated alcohols group, with a C(4) to C(12) carbon chain and several methyl side chains. Toxicologic and dermatologic reviews indicate its safety in fragrances (Mcginty, Scognamiglio, Letizia, & Api, 2010).

  • Heat and Mass Transfer : It is used in absorption chillers to enhance heat and mass transfer. Adding small quantities to aqueous lithium bromide solutions reduces surface tension, improving the wetting of absorber tube bundles and triggering Marangoni convection (Lonardi & Luke, 2019).

  • Spectroscopic Investigation : It is involved in the ethene trimerization process for polyethylene production. A study on a chromium-based ethene trimerization system found that 3,5,5-trimethyl-1-hexanol affects the formation of various chromium complexes under industrial conditions (Venderbosch et al., 2018).

  • Fuel Applications : Research has explored the effects of 1-Hexanol on the combustion, performance, and emission characteristics of CI engines. Adjustments in fuel injection timing with 1-Hexanol/diesel blends can improve engine efficiency (Santhosh & Kumar, 2021).

  • Nanomaterial Synthesis : It's used in the synthesis of ZnO–Au hybrid nanocrystals. Hexadecyl trimethyl ammonium bromide, a surfactant, plays a crucial role in obtaining fine hybrid nanocrystals with good dispersibility (Han et al., 2009).

properties

IUPAC Name

2,3-dimethylheptan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-5-6-7-8(2)9(3,4)10/h8,10H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSMEVPHTJECDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexanol, trimethyl-

CAS RN

1331-39-1
Record name Hexanol, trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001331391
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanol, trimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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